molecular formula C10H12N2O2 B8493303 Ethyl 1-(pyridazin-3-yl)cyclopropanecarboxylate

Ethyl 1-(pyridazin-3-yl)cyclopropanecarboxylate

Cat. No.: B8493303
M. Wt: 192.21 g/mol
InChI Key: GYONCDGCHIPTAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1-(pyridazin-3-yl)cyclopropanecarboxylate is a useful research compound. Its molecular formula is C10H12N2O2 and its molecular weight is 192.21 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H12N2O2

Molecular Weight

192.21 g/mol

IUPAC Name

ethyl 1-pyridazin-3-ylcyclopropane-1-carboxylate

InChI

InChI=1S/C10H12N2O2/c1-2-14-9(13)10(5-6-10)8-4-3-7-11-12-8/h3-4,7H,2,5-6H2,1H3

InChI Key

GYONCDGCHIPTAY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CC1)C2=NN=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

Sodium hydride (60% suspension in mineral oil, 830 mg, 21.66 mmol) was washed with petroleum ether under a nitrogen atmosphere to remove the mineral oil. Dimethylsulfoxide (10 mL) was added and the resulting suspension was stirred for 5 min before adding ethyl 2-(pyridazin-3-yl)acetate (600 mg, 3.61 mmol) and 1,2-dibromoethane (2.03 g, 10.83 mmol) dissolved in dimethylsulfoxide (10 mL) at 10° C. The reaction mixture was allowed to warm to room temperature and stirred for 2 h. The mixture was partitioned between a saturated aqueous solution of ammonium chloride and ethyl acetate. The organics were dried over sodium sulfate and concentrated under reduced pressure. The resulting crude material was purified via column chromatography (100-200 silica gel mesh, 50-60% ethyl acetate in petroleum ether) to afford ethyl 1-(pyridazin-3-yl)cyclopropanecarboxylate (300 mg). MS (ES+APCI) (M+H) 193.0.
Quantity
830 mg
Type
reactant
Reaction Step One
[Compound]
Name
petroleum ether
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
600 mg
Type
reactant
Reaction Step Two
Quantity
2.03 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Three

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